3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid
Overview
Description
3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C21H14Cl2N4O3 and its molecular weight is 441.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the BCR-ABL and Src kinase . These kinases play a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound acts as an ATP-competitive inhibitor of BCR-ABL and Src kinase . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The inhibition of these kinases can lead to a decrease in cancer growth .
Biochemical Pathways
The compound affects the BCR-ABL and Src kinase pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in cancer growth .
Pharmacokinetics
It has been suggested that the compound’shydrophobicity may play a role in its activity . Hydrophobic compounds can easily diffuse into cells, which may enhance the compound’s bioavailability .
Result of Action
The result of the compound’s action is a decrease in the activity of BCR-ABL and Src kinase . This can lead to a decrease in cancer growth . The compound has been found to be more potent than imatinib, a commonly used cancer drug, with inhibition of cancer growth in the low nanomolar range or even picomolar range in various biological systems .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the lipid environment of the cells . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
The effects of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURTLAMOSHNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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